(2,3-Dimethylphenyl)(pyridin-3-yl)methanone
CAS No.: 1187167-51-6
Cat. No.: VC17422306
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187167-51-6 |
|---|---|
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (2,3-dimethylphenyl)-pyridin-3-ylmethanone |
| Standard InChI | InChI=1S/C14H13NO/c1-10-5-3-7-13(11(10)2)14(16)12-6-4-8-15-9-12/h3-9H,1-2H3 |
| Standard InChI Key | PHBLYBZTDZAZLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CN=CC=C2)C |
Introduction
(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of organoheterocyclic compounds, specifically phenylpyridines. It features a ketone functional group attached to a 2,3-dimethylphenyl ring and a pyridin-3-yl ring, contributing to its distinct chemical properties and potential applications in chemistry and biology.
Synthesis Methods
The synthesis of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can be achieved through several methods, with the Friedel-Crafts acylation reaction being a common approach. This involves the reaction of an acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst, allowing for the introduction of the ketone functional group onto the aromatic ring.
Chemical Reactions and Applications
This compound can participate in various chemical reactions due to its functional groups, making it a versatile building block for synthesizing derivatives with enhanced biological activity or altered properties. Its interactions with biological systems are facilitated by hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or influence metabolic pathways, making it valuable in drug design.
Biological Activity and Potential Applications
In biological systems, (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can interact with enzymes or receptors, potentially altering their activities. This makes it a useful tool in medicinal chemistry for studying enzyme interactions and designing drugs. The compound's ability to interact with biological targets suggests potential applications in pharmacology and biochemistry.
Comparison with Similar Compounds
Similar compounds, such as (2,5-Dimethylphenyl)(pyridin-3-yl)methanone, share structural similarities but differ in the position of methyl groups on the phenyl ring. This difference affects their chemical properties and biological activities. For instance, (2,5-Dimethylphenyl)(pyridin-3-yl)methanone is used in studying enzyme interactions and has potential applications in drug design due to its unique substitution pattern.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2,3-Dimethylphenyl)(pyridin-3-yl)methanone | C14H13NO | Methyl groups at 2 and 3 positions on the phenyl ring |
| (2,5-Dimethylphenyl)(pyridin-3-yl)methanone | C14H13NO | Methyl groups at 2 and 5 positions on the phenyl ring |
| (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | C14H13NO3 | Methoxy groups instead of methyl groups on the phenyl ring |
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